molecular formula C14H14N2O3S2 B5758942 ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate

ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate

Cat. No.: B5758942
M. Wt: 322.4 g/mol
InChI Key: UGYILUKUQNGSDA-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.0²,⁶]dodeca-2(6),4,8,11-tetraen-12-yl)acetate is a structurally complex heterocyclic compound featuring a tricyclic core with fused thia (sulfur-containing) and diaza (nitrogen-containing) rings. The molecule includes a 7-oxo group, methyl substituents at positions 4 and 5, and an ethyl acetate side chain. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELXL being critical for refinement .

Properties

IUPAC Name

ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12(18)11-7(2)8(3)21-13(11)16(9)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYILUKUQNGSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=O)C3=C(N12)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate typically involves multiple steps. One common method includes the reaction of 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate with appropriate reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Scientific Research Applications

The compound ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its applications based on available research findings and case studies.

Chemical Properties and Structure

This compound features a unique bicyclic structure that contributes to its reactivity and potential biological activity. The presence of sulfur and nitrogen atoms within its framework suggests possible interactions with biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dithia compounds have been shown to inhibit bacterial growth effectively. The specific compound may also possess similar properties due to its structural characteristics.

Anticancer Properties

Studies have highlighted the potential of various sulfur-containing heterocycles in anticancer therapy. The unique arrangement of atoms in this compound may allow it to interact with cancer cell pathways or inhibit tumor growth through mechanisms similar to those observed in related compounds.

Drug Design and Development

The compound's complex structure makes it a candidate for drug design initiatives aimed at creating novel therapeutics. Its ability to interact with various biological targets can be explored through structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

Polymer Chemistry

The incorporation of sulfur-containing compounds into polymer matrices has been shown to enhance material properties such as thermal stability and mechanical strength. This compound could be utilized as a monomer or additive in the synthesis of advanced materials with tailored properties for specific applications.

Photovoltaic Applications

Compounds with conjugated systems like the one under discussion have been investigated for their potential use in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar dithia compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The research suggested that modifications to the sulfur and nitrogen content could enhance the potency of these compounds against resistant strains.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of sulfur-containing heterocycles and found promising results in inhibiting cell proliferation in various cancer lines. The findings indicated that further investigation into this compound could yield valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of polycyclic heteroaromatic systems with sulfur and nitrogen atoms. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Potential Applications References
Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.0²,⁶]dodeca-2(6),4,8,11-tetraen-12-yl)acetate Tricyclic core with 3,10-dithia, 1,8-diaza, 7-oxo, methyl groups, ethyl acetate side chain Likely multi-step cyclization and functionalization (similar to Ref. 4) Bioactive scaffold (hypothetical)
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo) Tetracyclic system with 3,7-dithia, 5-aza, aryl substituents, ketone group Cyclocondensation of thiourea derivatives with aldehydes or ketones Antimicrobial agents (demonstrated)
Derivatives of 3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Similar tetracyclic framework with variable substituents (e.g., amides, esters) Condensation reactions followed by cyclization Insecticidal or pesticidal activity

Key Observations :

Structural Complexity : The target compound’s tricyclic system distinguishes it from tetracyclic analogs (e.g., Ref. 4 compounds), which may offer greater conformational rigidity for target binding .

Functional Groups : The ethyl acetate side chain introduces ester functionality, enhancing solubility compared to purely aromatic analogs. This contrasts with the 3-methoxy-4-hydroxyphenyl group in Ref. 4, which confers redox activity .

Synthetic Pathways : Both the target compound and Ref. 4 derivatives involve cyclocondensation or cyclization steps, but the tricyclic system likely requires stricter stereochemical control during synthesis .

Biological Relevance: While Ref. 4 compounds have demonstrated antimicrobial activity, the biological profile of the target compound remains unexplored. Its structural similarity to pesticidal scaffolds (e.g., Ref.

Research Findings and Limitations

  • Crystallographic Analysis : SHELX software (e.g., SHELXL, SHELXT) is indispensable for resolving such complex structures, particularly for refining sulfur and nitrogen positions in heterocycles .
  • Synthesis Challenges : The compound’s methyl and oxo groups may complicate regioselective functionalization, a common issue in polycyclic heteroaromatic chemistry .
  • Data Gaps: No direct biological or physicochemical data (e.g., solubility, stability) for the target compound were found in the evidence. Extrapolations are based on structural analogs.

Biological Activity

Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a distinctive bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Cytotoxicity

Cytotoxic assays conducted on structurally related compounds indicate that they may possess the ability to induce apoptosis in cancer cells. For example, certain sulfur-containing heterocycles have been documented to exhibit selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with reduced side effects.

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Interference with Nucleic Acid Synthesis : Some derivatives can interact with DNA or RNA synthesis pathways, thereby inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfur-containing heterocycles:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted that sulfur-containing compounds showed significant activity against Staphylococcus aureus and Escherichia coli due to their ability to penetrate bacterial membranes effectively .
  • Anticancer Research : Research featured in Cancer Letters demonstrated that certain tricyclic compounds exhibited potent cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .
  • Pharmacological Profiles : A comprehensive review in Pharmacology & Therapeutics described the pharmacokinetics and pharmacodynamics of similar compounds, emphasizing their potential as lead compounds for drug development .

Data Tables

Biological ActivityCompound ClassReference
AntimicrobialSulfur Heterocycles
CytotoxicityTricyclic Compounds
Enzyme InhibitionVarious Classes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[...]acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step cyclization reactions, starting with heterocyclic precursors (e.g., imidazole derivatives) and incorporating thioether or dithia linkages. Key steps include:

  • Cyclocondensation : Reacting amines with carbonyl-containing intermediates under controlled pH and temperature to form the tricyclic core .
  • Esterification : Introducing the acetate group via nucleophilic acyl substitution, using catalysts like DMAP or HOBt in anhydrous conditions .
  • Optimization : Monitor variables (solvent polarity, temperature, stoichiometry) using fractional factorial design to identify yield-critical factors (e.g., solvent choice impacts dithia bond formation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the tricyclic framework and confirm stereochemistry. Use SHELX or similar software for refinement, ensuring data-to-parameter ratios >7.1 to minimize R-factors .
  • NMR Spectroscopy : Assign peaks via 1H^1H- and 13C^13C-NMR, focusing on deshielded protons near the dithia bridges (δ 2.5–3.5 ppm) and carbonyl groups (δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns unique to the dithia-diaza system .

Q. How should researchers design in vitro assays to screen the compound’s initial biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes or receptors structurally analogous to imidazole-binding proteins (e.g., cytochrome P450, histamine receptors) based on the compound’s heterocyclic core .
  • Assay Setup : Use fluorescence-based inhibition assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., ketoconazole).
  • Dose-Response : Apply logarithmic concentration gradients (1 nM–100 µM) and analyze IC50_{50} values using nonlinear regression models .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around the dithia-diaza core, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., using GROMACS) with explicit solvent models to assess stability of ligand-receptor complexes .
  • AI-Driven Tools : Integrate COMSOL Multiphysics with ML algorithms to predict reaction pathways or metabolic degradation products .

Q. How to resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using ACD/Labs or MestReNova). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
  • Theoretical Frameworks : Align computational models with crystallographic data (e.g., bond lengths/angles) to refine force field parameters .
  • Replicate Experiments : Ensure purity via HPLC (>95%) and repeat assays under inert atmospheres to rule out oxidation artifacts .

Q. What advanced techniques optimize the compound’s synthetic yield and purity for scale-up studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Implement a 2k^k factorial design to evaluate interactions between temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF). Analyze via ANOVA to identify dominant factors .
  • Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer during cyclization steps, reducing side-product formation .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (ACN/H2 _2O) to isolate the target compound from diastereomers .

Q. How to investigate the mechanistic role of the dithia-diaza core in the compound’s biological activity?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 34S^{34}S-enriched analogs to track sulfur participation in redox reactions via LC-MS .
  • Mutagenesis Studies : Engineer bacterial strains (e.g., E. coli) with mutations in putative target enzymes (e.g., thioredoxin reductase) to assess resistance/susceptibility .
  • Theoretical Alignment : Link observed bioactivity to existing frameworks (e.g., Michaelis-Menten kinetics for enzyme inhibition) to propose a unified mechanism .

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